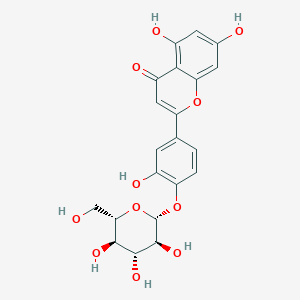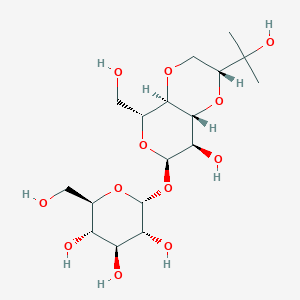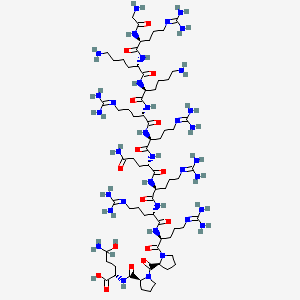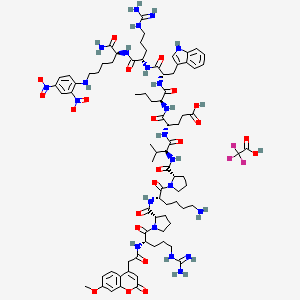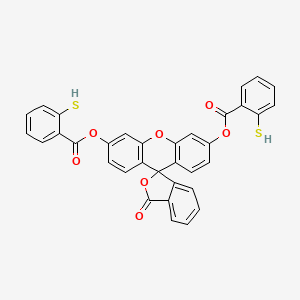![molecular formula C40H74N2O5S B10855779 [(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)
[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ATX-001 is synthesized through a series of chemical reactions involving the incorporation of a sulfur bond near the polar head and a pair of unsaturated tails . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of ATX-001 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically supplied as a powder and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
ATX-001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the sulfur bond and the unsaturated tails.
Common Reagents and Conditions
Common reagents used in the reactions involving ATX-001 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of ATX-001 depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in modified lipid structures .
Scientific Research Applications
ATX-001 has a wide range of scientific research applications, including:
Chemistry: Used in the development of lipid-based nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material such as mRNA and siRNA into cells.
Medicine: Plays a crucial role in the formulation of vaccines and gene therapies.
Industry: Employed in the production of lipid nanoparticles for various biomedical applications.
Mechanism of Action
ATX-001 exerts its effects by forming lipid nanoparticles that encapsulate and protect genetic material, facilitating its delivery into target cells. The compound’s ionizable nature allows it to interact with cellular membranes, enhancing the uptake of the encapsulated material . The molecular targets and pathways involved include the endosomal escape mechanism, where the lipid nanoparticles release their cargo into the cytoplasm of the target cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ATX-001 is unique due to its specific molecular structure, which includes a sulfur bond near the polar head and unsaturated tails, providing optimal physicochemical properties for efficient delivery of genetic material . Its ability to form stable lipid nanoparticles and facilitate endosomal escape makes it a valuable compound in the field of drug delivery and gene therapy .
Properties
Molecular Formula |
C40H74N2O5S |
|---|---|
Molecular Weight |
695.1 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C40H74N2O5S/c1-5-7-9-11-13-21-27-34-46-39(44)29-23-17-15-19-25-31-42(38(43)37-48-36-33-41(3)4)32-26-20-16-18-24-30-40(45)47-35-28-22-14-12-10-8-6-2/h21-22,27-28H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22- |
InChI Key |
PSYGHBKNZFCYQB-ZDSKVHJSSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCN(C(=O)CSCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)C(=O)CSCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



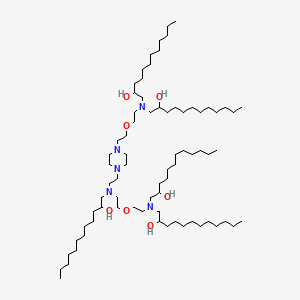
![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
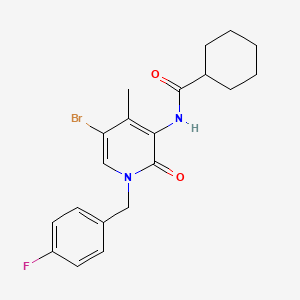
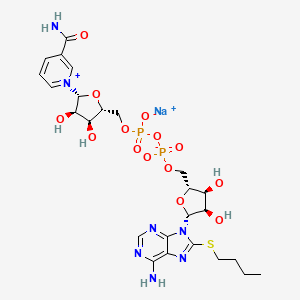
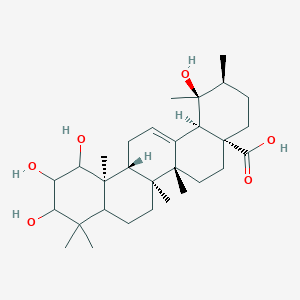
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
